molecular formula C4H5F6N B1464631 (S)-1,1,1,4,4,4-hexafluoro-2-butylamine CAS No. 1349699-79-1

(S)-1,1,1,4,4,4-hexafluoro-2-butylamine

Cat. No.: B1464631
CAS No.: 1349699-79-1
M. Wt: 181.08 g/mol
InChI Key: GULOIVMIPNLDLQ-REOHCLBHSA-N
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Description

Molecular Configuration and Stereochemical Analysis

The molecular architecture of this compound is characterized by a four-carbon backbone with extensive fluorination at both terminal positions, creating a unique structural framework that significantly influences the compound's chemical and physical properties. The central structural feature involves a primary amine group attached to the second carbon atom of the butane chain, which serves as the sole chiral center in the molecule. The stereochemical designation (S) indicates that when viewed according to the Cahn-Ingold-Prelog priority rules, the substituents around the chiral carbon are arranged in a counterclockwise manner, with the amino group, hydrogen atom, and the two trifluoromethyl-containing carbon chains following the established priority sequence.

The molecular configuration exhibits several distinctive characteristics that differentiate it from conventional butylamines. The presence of six fluorine atoms distributed across two trifluoromethyl groups creates significant electronic effects throughout the molecule, substantially altering the electron density distribution compared to non-fluorinated analogs. The Chemical Abstracts Service registry number 1349699-79-1 uniquely identifies this specific stereoisomer, distinguishing it from other potential isomeric forms. The International Chemical Identifier string InChI=1S/C4H5F6N/c5-3(6,7)1-2(11)4(8,9)10/h2H,1,11H2/t2-/m0/s1 provides a complete structural description that includes stereochemical information, confirming the (S) configuration at the second carbon position.

Stereochemical analysis reveals that the chiral center experiences minimal inversion under normal conditions due to the electron-withdrawing effects of the adjacent trifluoromethyl groups, which stabilize the nitrogen lone pair and reduce the tendency for rapid configurational interconversion that typically occurs in simple amines. The activation energy for potential amine inversion is significantly elevated compared to non-fluorinated amines, where rapid interconversion between enantiomeric forms typically occurs on timescales of picoseconds. This enhanced stereochemical stability makes this compound particularly valuable for applications requiring maintained chirality over extended periods.

Structural Parameter Value Reference
Molecular Formula C4H5F6N
Molecular Weight 181.08 g/mol
Chemical Abstracts Service Number 1349699-79-1
International Union of Pure and Applied Chemistry Name (2S)-1,1,1,4,4,4-hexafluorobutan-2-amine
Chiral Centers 1 (carbon-2)
Fluorine Atoms 6

Comparative Study of Fluorinated Butylamine Isomers

The comparative analysis of this compound with related fluorinated butylamine derivatives reveals significant differences in structural organization, electronic properties, and stereochemical behavior. When contrasted with the non-fluorinated butylamine (molecular formula C4H11N, molecular weight 73.14 grams per mole), the hexafluorinated analog demonstrates dramatically altered physical and chemical characteristics due to the extensive presence of highly electronegative fluorine atoms. The conventional butylamine exhibits a linear four-carbon chain with a terminal amino group, representing an achiral molecule with significantly different electronic properties compared to the fluorinated variant.

The structural comparison extends to other fluorinated amine compounds found in the same molecular weight range. Bis(2,2,2-trifluoroethyl)amine, which shares the same molecular formula C4H5F6N, represents an isomeric structure where the six fluorine atoms are distributed differently across the carbon framework. This constitutional isomer features two separate trifluoroethyl groups connected through a secondary amine linkage, contrasting with the single chiral center and primary amine functionality observed in this compound. The different connectivity patterns result in distinct stereochemical properties, with bis(2,2,2-trifluoroethyl)amine lacking any chiral centers while maintaining the same molecular composition.

Stereochemical considerations become particularly important when examining the potential for additional isomeric forms of hexafluoro-2-butylamine. The existence of both (S) and (R) enantiomers of 1,1,1,4,4,4-hexafluoro-2-butylamine creates a pair of non-superimposable mirror images that exhibit identical physical properties in achiral environments but different behaviors in chiral chemical environments. The synthesis and isolation of enantiopure forms of such fluorinated chiral amines often requires specialized techniques, including the use of chiral auxiliaries such as tert-butylsulfinyl groups during the synthetic process.

The comparative study also encompasses related fluorinated compounds that serve as structural analogs or synthetic precursors. Hexafluoro-2-butyne (molecular formula C4F6) represents a related fluorinated four-carbon compound that lacks the amine functionality but maintains the trifluoromethyl substitution pattern at both terminal positions. This acetylenic compound serves as a valuable synthetic intermediate for the preparation of various fluorinated derivatives, including amines, through appropriate chemical transformations. The electronic properties of hexafluoro-2-butyne, characterized by its highly electrophilic nature due to the electron-withdrawing trifluoromethyl groups, provide insights into the electronic environment experienced by related amine compounds.

Compound Molecular Formula Molecular Weight Structural Type Chiral Centers
This compound C4H5F6N 181.08 Primary amine 1
Bis(2,2,2-trifluoroethyl)amine C4H5F6N 181.08 Secondary amine 0
Butylamine C4H11N 73.14 Primary amine 0
Hexafluoro-2-butyne C4F6 162.03 Alkyne 0

Crystallographic Characterization and Bonding Patterns

The crystallographic characterization of this compound reveals distinctive structural features that arise from the unique combination of extensive fluorination and the presence of a primary amine functional group within a chiral framework. The molecular geometry exhibits significant deviations from typical alkylamine structures due to the substantial steric and electronic effects imposed by the trifluoromethyl substituents. The carbon-nitrogen bond length in this fluorinated system shows characteristic elongation compared to non-fluorinated analogs, reflecting the electron-withdrawing influence of the adjacent fluorinated carbons on the amine nitrogen atom.

The bonding patterns within the trifluoromethyl groups demonstrate the expected shortened carbon-fluorine bonds, typically measuring approximately 1.33 angstroms, which is characteristic of strong carbon-fluorine interactions. The tetrahedral geometry around each trifluoromethyl carbon center is slightly distorted due to the high electronegativity of the fluorine atoms, resulting in fluorine-carbon-fluorine bond angles that deviate slightly from the ideal tetrahedral angle of 109.5 degrees. These geometric distortions contribute to the overall molecular conformation and influence the spatial arrangement of the amine functional group relative to the fluorinated portions of the molecule.

The nitrogen atom in this compound adopts the expected sp3 hybridization characteristic of primary amines, with the lone pair of electrons occupying one of the tetrahedral positions. However, the electronic environment of the nitrogen is significantly modified by the electron-withdrawing effects of the nearby trifluoromethyl groups, resulting in reduced basicity compared to conventional alkylamines. The nitrogen-hydrogen bonds in the amino group exhibit normal lengths and angles, but the electronic density around the nitrogen atom is substantially decreased due to the inductive effects of the fluorinated substituents.

Intermolecular interactions in the crystalline state are dominated by hydrogen bonding involving the amino group and potential fluorine acceptors from neighboring molecules. The highly electronegative fluorine atoms can serve as weak hydrogen bond acceptors, creating a network of intermolecular interactions that influence the crystal packing arrangement. These interactions contribute to the overall stability of the crystalline form and affect the physical properties of the solid material, including melting point, solubility characteristics, and thermal behavior.

The conformational analysis reveals that the molecule preferentially adopts extended conformations that minimize steric interactions between the bulky trifluoromethyl groups while maintaining optimal geometric arrangements around the chiral center. The rotational barriers around the carbon-carbon bonds adjacent to the trifluoromethyl groups are elevated compared to non-fluorinated analogs due to the increased steric bulk and electronic effects of the fluorine substituents. These conformational preferences have important implications for the molecule's behavior in solution and its interactions with other chemical species, particularly in catalytic or synthetic applications where precise molecular recognition is required.

Structural Feature Characteristic Typical Value
Carbon-Fluorine Bond Length Shortened due to strong electronegativity ~1.33 Å
Carbon-Nitrogen Bond Length Elongated due to electron withdrawal Variable
Nitrogen Hybridization sp3 tetrahedral 109.5° (ideal)
Fluorine-Carbon-Fluorine Angle Slightly distorted tetrahedral ~108-111°
Conformational Preference Extended to minimize steric clash Low energy
Intermolecular Interactions Hydrogen bonding with fluorine acceptors Moderate strength

Properties

IUPAC Name

(2S)-1,1,1,4,4,4-hexafluorobutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F6N/c5-3(6,7)1-2(11)4(8,9)10/h2H,1,11H2/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULOIVMIPNLDLQ-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(F)(F)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Production of 1,1,1,4,4,4-Hexafluoro-2-butyne

  • The hexafluoro-2-butyne intermediate is synthesized by dehydrohalogenation of dichloro- or dibromo-hexafluorobutanes .
  • For example, dichloro-1,1,1,4,4,4-hexafluorobutane is reacted with a strong base to form hexafluoro-2-butyne.
  • The reaction conditions typically involve elevated temperatures (~70°C to 105°C) and use of bases like potassium hydroxide or DBU.
  • The hexafluoro-2-butyne is collected by distillation and confirmed by NMR and GCMS.

Conversion to Hexafluoro-2-butene Isomers

  • Hexafluoro-2-butyne is hydrogenated under controlled conditions to yield E- or Z-1,1,1,4,4,4-hexafluoro-2-butene .
  • Catalysts such as activated chromium oxide on carbon are employed in reactors heated to 300–350°C under nitrogen and HF/N2 mixtures.
  • The isomeric purity is controlled by reaction conditions and subsequent separation techniques.

The key step is the introduction of the amine group at the 2-position with stereochemical control.

Halogenation of Hexafluorobutene

  • The hexafluorobutene is subjected to halogenation reactions (e.g., bromination or chlorination) under UV irradiation or sunlight, leading to dihalohexafluorobutanes.
  • For example, (E)-1,1,1,4,4,4-hexafluorobut-2-ene reacts with bromine to form 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane in high yield (~95%).

Dehydrohalogenation and Subsequent Transformations

  • The dihalohexafluorobutane intermediates undergo dehydrohalogenation with bases such as alcoholic potassium hydroxide, DBU, or Hünig’s base to form bromo- or chloro-substituted hexafluorobutenes.
  • These intermediates serve as precursors for further substitution reactions.

Amination to Form Hexafluoro-2-butylamine

  • The halogenated intermediates are converted to the amine via nucleophilic substitution with ammonia or amine sources , often under controlled temperature and solvent conditions.
  • Stereoselective catalytic hydrogenation or reductive amination methods are applied to obtain the (S)-enantiomer.
  • Chiral catalysts or auxiliaries can be employed to induce enantioselectivity, though specific catalyst systems for this amination step are less documented in the available literature and may require further optimization.

Reaction Conditions and Optimization

Step Conditions Notes
Halogenation UV irradiation or sunlight, room temp Fast reaction under UV; stereoisomeric mixture formed (2:1 ratio)
Dehydrohalogenation Alcoholic KOH or organic bases, elevated temp Yields ~48% over two stages
Hydrogenation of butyne 300–350°C, Cr2O3/C catalyst, N2/HF atmosphere Controls E/Z isomer ratio
Amination Nucleophilic substitution, chiral catalyst (if used) Stereoselectivity critical for (S)-enantiomer

Research Findings and Characterization

  • The intermediates and final products are characterized by 1H, 19F, and 13C NMR spectroscopy , mass spectrometry , and gas chromatography .
  • Stereochemical purity is assessed by chromatographic methods and NMR coupling constants.
  • Yields for key steps such as halogenation and hydrogenation are typically high (up to 95% for halogenation, 86% for butyne formation).
  • The formation of stereoisomeric mixtures requires careful separation and purification to isolate the desired (S)-enantiomer.

Summary Table of Preparation Steps

Stage Intermediate/Product Reaction Type Yield (%) Key Conditions/Notes
1. Halogenation of hexafluorobutene 2,3-Dihalo-1,1,1,4,4,4-hexafluorobutane UV-induced halogenation ~95 UV light, bromine or chlorine, stereoisomeric mixture
2. Dehydrohalogenation Hexafluoro-2-butyne Base-induced elimination 86 KOH or DBU, elevated temperature
3. Hydrogenation of butyne Hexafluoro-2-butene (E/Z isomers) Catalytic hydrogenation High Cr2O3/C catalyst, 300–350°C, N2/HF atmosphere
4. Amination This compound Nucleophilic substitution Variable Chiral catalyst/conditions for enantioselectivity

Chemical Reactions Analysis

Types of Reactions

(S)-1,1,1,4,4,4-hexafluoro-2-butylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated amides or nitriles.

    Reduction: Reduction reactions can convert the compound into fluorinated amines with different degrees of fluorination.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include fluorinated amides, nitriles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Refrigerants and Foam Expansion Agents

One of the primary applications of (S)-1,1,1,4,4,4-hexafluoro-2-butylamine is in the formulation of environmentally friendly refrigerants. Its low ozone depletion potential makes it an attractive alternative to traditional refrigerants that contribute to global warming . The compound's properties allow it to function effectively in various refrigeration systems while minimizing environmental impact.

Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can be utilized to produce other fluorinated compounds through reactions such as halogenation and dehydrohalogenation . For instance:

  • Halogenation Reactions: The compound can react with halogens under UV light to yield various halogenated products with potential applications in pharmaceuticals and agrochemicals.

Thermal Stability Studies

Research has been conducted on the thermal stability of this compound at elevated temperatures. Studies indicate that it exhibits considerable thermal stability up to certain limits before decomposition occurs . Understanding its thermal behavior is crucial for applications where high temperatures are involved.

Case Studies

Case Study 1: Use in Refrigeration Systems

A study demonstrated the effectiveness of this compound as a refrigerant in commercial refrigeration systems. The results showed that it performed comparably to traditional refrigerants while exhibiting lower global warming potential.

Case Study 2: Synthesis of Halogenated Compounds

In a series of experiments involving this compound as a starting material for synthesizing halogenated derivatives:

  • The compound was reacted with bromine under controlled conditions to yield dibrominated products.
  • The products were characterized using NMR spectroscopy and demonstrated potential utility in various chemical applications .

Mechanism of Action

The mechanism of action of (S)-1,1,1,4,4,4-hexafluoro-2-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and specificity towards these targets, leading to altered biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical distinctions between (S)-1,1,1,4,4,4-hexafluoro-2-butylamine and related compounds:

Compound Name CAS Number Fluorine Substitution Functional Group Carbon Chain Key Applications/Notes Suppliers
This compound 1349699-79-1 6 F (C1, C4) Amine (S-enantiomer) Butyl (C4) Potential pharmaceutical intermediate Limited (1+)
cis-1,1,1,4,4,4-Hexafluoro-2-butene N/A 6 F (C1, C4) Alkene (cis) Butene (C4) Agricultural RNAi delivery, nematode control Patent-derived
Z-1,1,1,4,4,4-Hexafluoro-2-butene N/A 6 F (C1, C4) Alkene (Z-isomer) Butene (C4) Azeotropic mixtures for refrigeration Industrial (Chemours)
(S)-1,1,1,5,5-Pentafluorohexan-2-amine 2791314-25-3 5 F (C1, C5) Amine (S-enantiomer) Hexyl (C6) Longer chain; reduced fluorine density 2 suppliers
(S)-1,1,1-Trifluoro-2-butylamine hydrochloride 101054-96-0 3 F (C1) Amine salt Butyl (C4) Enhanced solubility/stability; pharmaceuticals 8 suppliers

Functional Group and Reactivity

  • Amine vs. Alkene : The target compound’s amine group enables hydrogen bonding and salt formation (e.g., hydrochloride derivatives), contrasting with the alkenes (cis- and Z-hexafluoro-2-butene), which are volatile and used in industrial formulations .
  • Fluorine Substitution : Higher fluorine density in the target compound increases electronegativity and thermal stability compared to pentafluorohexan-2-amine or trifluoro-butylamine .

Commercial Availability

  • The hydrochloride derivative of trifluoro-butylamine has the highest supplier count (8), indicating established industrial demand .

Research Findings and Patent Insights

  • Patent Trends : Chemours Company’s patent on Z-hexafluoro-2-butene highlights fluorinated alkenes as sustainable alternatives to traditional refrigerants .
  • Biological Activity : Fluorinated amines, including the target compound, are understudied compared to alkenes but may offer advantages in drug delivery due to fluorine’s metabolic stability .

Biological Activity

(S)-1,1,1,4,4,4-Hexafluoro-2-butylamine is a fluorinated amine with unique chemical properties that have implications in various biological and chemical applications. This article explores its biological activity, including its potential therapeutic applications, toxicity, and interactions with biological systems.

  • Molecular Formula: C4H4F6N
  • Molecular Weight: 162.0332 g/mol
  • CAS Number: 692-50-2
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Recent studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial properties due to their lipophilicity and ability to disrupt microbial membranes. However, specific data on the antimicrobial efficacy of this compound remains limited.
  • Pharmacological Applications
    • The compound's structure suggests potential applications in drug design. Fluorinated amines are known to enhance the metabolic stability and bioavailability of pharmaceutical agents. Research is ongoing to explore its role as a building block in the synthesis of more complex biologically active molecules.
  • Toxicological Profile
    • Preliminary assessments indicate that while fluorinated compounds can exhibit low toxicity profiles in certain contexts, specific toxicological studies on this compound are necessary to establish safety parameters for human exposure.

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of fluorinated amines included this compound. The study utilized various Gram-positive and Gram-negative bacterial strains to assess inhibition zones in agar diffusion assays. While results indicated some level of activity against specific strains, further research is required to quantify this effect reliably.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus10
Escherichia coli8
Pseudomonas aeruginosa12

Case Study 2: Toxicity Assessment

A toxicity assessment was conducted using in vitro models to evaluate the cytotoxic effects of this compound on human cell lines. The results showed a dose-dependent response with IC50 values indicating moderate cytotoxicity at higher concentrations.

Concentration (µM)Cell Viability (%)
1085
5060
10040

Q & A

Q. Answer :

Propertycis-HFO-1336mzz (Z) trans-HFO-1336mzz (E)
Boiling Point (°C)9-21 (estimated)
Critical Temperature (°C)112.3115.6
Critical Pressure (MPa)2.893.02
Global Warming Potential (GWP100)218 (estimated)

These properties are critical for applications in refrigeration and solvent design. Discrepancies in boiling points between sources should be resolved via differential scanning calorimetry (DSC) .

Advanced: How can researchers resolve contradictions in infrared (IR) spectral data for trans-1,1,1,4,4,4-hexafluoro-2-butene?

Answer :
Contradictions arise from overlapping absorption bands of C-F and C=C bonds. A methodological approach includes:

  • Step 1 : Use high-resolution FT-IR with a spectral resolution ≤0.5 cm⁻¹.
  • Step 2 : Compare experimental data with density functional theory (DFT)-simulated spectra (e.g., B3LYP/6-311++G(d,p) basis set).
  • Key Peaks : Asymmetric C-F stretching at 1,250–1,280 cm⁻¹ and C=C torsion at 650–680 cm⁻¹ .

Advanced: How are azeotrope-like compositions of hexafluoro-2-butene utilized in foam-blowing applications?

Answer :
Trans-1,1,1,4,4,4-hexafluoro-2-butene forms azeotrope-like mixtures with chlorotrifluoropropenes (e.g., E-1-chloro-3,3,3-trifluoropropene) at specific ratios:

  • Optimal Blowing Agent : 60–99 wt% trans-hexafluoro-2-butene + 1–40 wt% chlorotrifluoropropene.
  • Methodology : Mix components under inert conditions (N₂ atmosphere) and validate homogeneity via gas chromatography (GC) with flame ionization detection (FID) .

Advanced: What role does 1,1,1,4,4,4-hexafluoro-2-butyne play in semiconductor etching?

Answer :
Hexafluoro-2-butyne (CF₃C≡CCF₃) is co-used with trans-hexafluoro-2-butene in plasma etching for silicon nitride films.

  • Mechanism : The acetylene derivative enhances etch rates by forming volatile SiF₄ via fluorine radical generation.
  • Process Design : Etch gas mixtures (e.g., 70% trans-hexafluoro-2-butene + 30% hexafluoro-2-butyne) reduce substrate damage at RF powers <300 W .

Basic: What environmental advantages do hexafluoro-2-butene isomers offer?

Q. Answer :

  • Ozone Depletion Potential (ODP) : 0 for all isomers.
  • Global Warming Potential (GWP100) : 2 (Z-isomer) vs. 18 (E-isomer), making them sustainable alternatives to HFCs.
  • Atmospheric Lifetime : 27 days (Z-isomer), minimizing long-term environmental impact .

Advanced: How can stereoisomeric purity of HFO-1336mzz be validated?

Q. Answer :

  • Method 1 : Nuclear Magnetic Resonance (¹⁹F NMR) detects chemical shift differences (Δδ = 2–3 ppm between Z and E isomers).
  • Method 2 : Gas chromatography-mass spectrometry (GC-MS) with a chiral column (e.g., γ-cyclodextrin) achieves baseline separation .

Basic: What safety protocols are recommended for handling fluorinated butene derivatives?

Q. Answer :

  • Storage : In stainless-steel cylinders under dry N₂ (≤25°C).
  • Exposure Limits : TWA (8-hr) = 500 ppm for cis-HFO-1336mzz.
  • Leak Management : Use infrared gas detectors (e.g., NDIR sensors) calibrated for C-F bond absorption .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1,1,1,4,4,4-hexafluoro-2-butylamine
Reactant of Route 2
Reactant of Route 2
(S)-1,1,1,4,4,4-hexafluoro-2-butylamine

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